![molecular formula C12H13NO3 B1605138 Methyl 4-(2-oxopyrrolidin-1-yl)benzoate CAS No. 221381-89-1](/img/structure/B1605138.png)
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 4-(2-oxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H13NO3 . It is related to other compounds such as “Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate” and “Methyl 4-(pyrrolidin-1-yl)benzoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-oxopyrrolidin-1-yl)benzoate” is represented by the InChI code1S/C12H13NO3/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
. This indicates that the molecule consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“Methyl 4-(2-oxopyrrolidin-1-yl)benzoate” has a molecular weight of 219.236 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Anti-Amnesic Agents
This compound is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives, which have potential applications as anti-amnesic agents .
Choline Uptake Enhancers
It also serves as a reagent in the synthesis of (acylamino)acridines, which are studied for their ability to enhance choline uptake .
Antibacterial Activity
In drug discovery, derivatives of this compound have been investigated for their antibacterial activity. The structure-activity relationship (SAR) studies suggest that certain substituents on the pyrrolidine ring can significantly influence antibacterial efficacy .
Antifungal Applications
Pyrrolidin-2-one derivatives, which can be synthesized using Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, exhibit antifungal properties. This makes them valuable in the development of new antifungal agents .
Anticonvulsant Properties
These derivatives are also researched for their anticonvulsant effects, which could lead to new treatments for conditions like epilepsy .
Anticancer Research
The compound has been utilized in the synthesis of intermediates that have anticancer activities. This opens up possibilities for its use in cancer research and therapy development .
Antioxidant Activity
Some derivatives show significant antioxidant activity, which is important in combating oxidative stress and could have implications in various diseases .
properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZFCNDOGOKHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353906 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
CAS RN |
221381-89-1 | |
Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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